molecular formula C12H7F2NO B1360876 6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde CAS No. 887979-81-9

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde

Cat. No. B1360876
CAS RN: 887979-81-9
M. Wt: 219.19 g/mol
InChI Key: JHJHFOLZKPEAIE-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H7F2NO . It is a white to yellow solid and has a molecular weight of 219.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-7H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 219.19 . The storage temperature is +4°C .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

The compound pyridine-2-carbaldehyde and its derivatives, such as 6-(2,4-difluorophenyl)pyridine-2-carbaldehyde, have been studied for their crystal structures and supramolecular interactions. Ming Yu et al. (2005) investigated a similar compound, pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone, focusing on its crystal structure and weak intermolecular hydrogen-bonding interactions, forming a three-dimensional supramolecular network (Ming Yu et al., 2005).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis of compounds related to pyridine-2-carbaldehyde and exploring their chemical reactions. For instance, J. Quiroga et al. (2010) described the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, indicating the compound's versatility in synthesizing heterocyclic chalcones and dipyrazolopyridines (J. Quiroga et al., 2010). Additionally, A. Krinochkin et al. (2017) investigated the effect of substituents in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines and 1,2,4-triazine 4-oxides, demonstrating the compound's potential in synthesizing various substituted heterocycles (A. Krinochkin et al., 2017).

Organometallic Chemistry

In organometallic chemistry, the interaction of pyridine-2-carbaldehyde derivatives with metals has been studied. L. H. Polm et al. (1986) explored iron and ruthenium complexes with pyridine-2-carbaldehyde-imine, highlighting its role in forming complexes with significant coordination chemistry (L. H. Polm et al., 1986).

Novel Compounds Synthesis

Researchers have also synthesized novel compounds using derivatives of pyridine-2-carbaldehyde. For instance, L. Vale et al. (2007) used a gallium(III)(pyridine) complex of a related compound to synthesize novel quinone-fused corrole derivatives, indicating the versatility of these compounds in synthesizing complex organic structures (L. Vale et al., 2007).

Biochemical Analysis

Biochemical Properties

6-(2,4-Difluorophenyl)pyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds with the aldehyde group, leading to modifications in the enzyme’s active site and altering its catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming stable complexes. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcriptional regulators, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular functions, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of dehydrogenases, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular metabolism, impacting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its biological activity, as its concentration in different tissues determines its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .

properties

IUPAC Name

6-(2,4-difluorophenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-8-4-5-10(11(14)6-8)12-3-1-2-9(7-16)15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHFOLZKPEAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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